molecular formula C16H16N4O B5555614 6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B5555614
M. Wt: 280.32 g/mol
InChI Key: CLUJSCJUGNRNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is known for its biological and pharmacological activities.

Scientific Research Applications

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, phenethyl aldehyde, and malononitrile. The reaction is usually carried out in the presence of a catalyst such as piperidine or a basic medium like sodium ethoxide. The reaction mixture is heated to around 70-75°C for 110-120 minutes, resulting in the formation of the desired compound with good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of ionic liquids as reaction media, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its phenethyl group, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-amino-3-methyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-14-12(8-7-11-5-3-2-4-6-11)13(9-17)15(18)21-16(14)20-19-10/h2-6,12H,7-8,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUJSCJUGNRNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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